5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that features a unique combination of furan, pyrazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the dichlorophenyl group. The pyrazole ring is then synthesized and attached to the furan ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(2,5-dichlorophenyl)furan-2-carbaldehyde: Shares the furan and dichlorophenyl groups but lacks the pyrazole and phenyl groups.
Indole derivatives: Similar in terms of aromaticity and potential biological activities but differ in core structure.
Uniqueness
5-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of furan, pyrazole, and phenyl groups, which confer specific chemical and biological properties not found in simpler compounds .
Properties
IUPAC Name |
3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O/c1-17-7-10-20(11-8-17)30-24(16-23(29-30)18-5-3-2-4-6-18)26-14-13-25(31-26)21-15-19(27)9-12-22(21)28/h2-15,24H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXDZVYWMXNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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